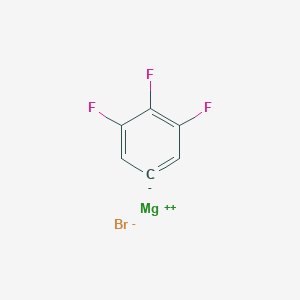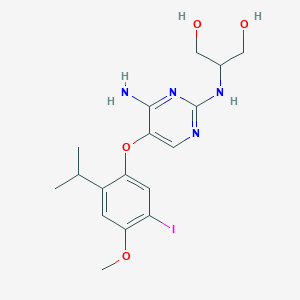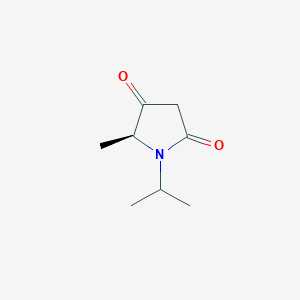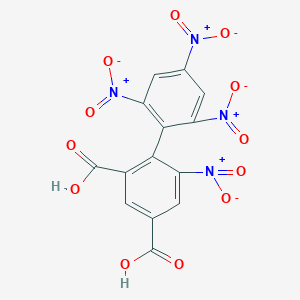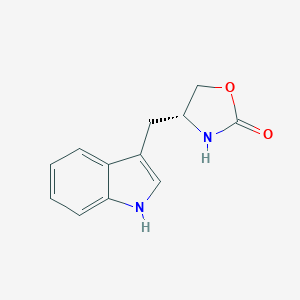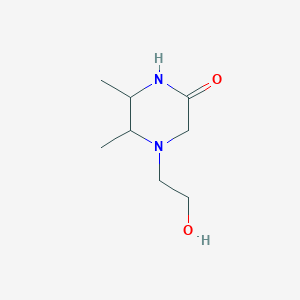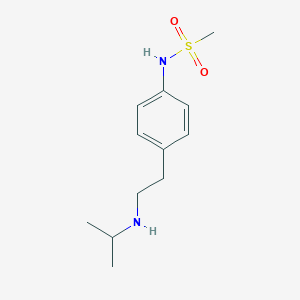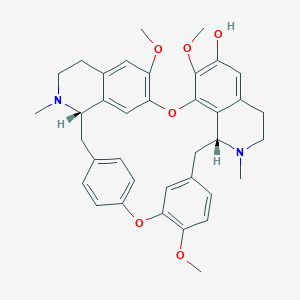
N-Acetyl-D-galactosamine 6-sulfate
Descripción general
Descripción
N-Acetyl-D-galactosamine 6-sulfate (GalNAc-6S) is used as a substrate to identify, differentiate, and characterize N-acetylgalactosamine sulfatase . It is used to study the rare autosomal recessive disorder Mucopolysaccharidosis IVA (MPS IVA) . This compound is encoded by the GALNS gene and is a lysosomal exohydrolase required for the degradation of the glycosaminoglycans keratan sulfate and chondroitin 6-sulfate .
Synthesis Analysis
The synthesis of N-Acetyl-D-galactosamine 6-sulfate involves several bioinformatics tools. The tertiary GALNS structure was modeled and used for molecular docking against galactose-6-sulfate, N-acetylgalactosamine-6-sulfate, keratan sulfate, chondroitin-6-sulfate, and the artificial substrate 4-methylumbelliferyl-β-D-galactopyranoside-6-sulfate .Molecular Structure Analysis
The molecular structure of N-Acetyl-D-galactosamine 6-sulfate has been analyzed using computational tools. Mutations in the GALNS enzyme can produce structural alterations and changes in ligand affinity .Chemical Reactions Analysis
The enzyme N-acetylgalactosamine-6-sulfatase catalyzes the chemical reaction of cleaving off the 6-sulfate groups of the N-acetyl-D-galactosamine 6-sulfate units of the macromolecule chondroitin sulfate and, similarly, of the D-galactose 6-sulfate units of the macromolecule keratan sulfate .Physical And Chemical Properties Analysis
The optimal pH values of the N-acetylgalactosamine-6-sulfate sulfatase and galactose-6-sulfate sulfatase activities are pH 3.8–4.0, and the Km values are 8 and 13 μM, respectively .Aplicaciones Científicas De Investigación
1. Diagnostic and Therapeutic Applications in Mucopolysaccharidosis IVA
N-Acetyl-D-galactosamine 6-sulfate plays a significant role in the diagnosis and treatment of Mucopolysaccharidosis IVA (MPS IVA), a rare genetic disorder. It is a critical biomarker in the disease-specific accumulation of chondroitin sulfate in MPS IVA patients. The abundance of this compound is diagnostic for MPS IVA, and its quantification is essential in disease detection and monitoring the efficacy of enzyme replacement therapies (Lawrence et al., 2020).
2. Role in Cancer and Drug Development
N-Acetyl-D-galactosamine 6-sulfate is involved in O-glycosylation of proteins, a process linked to cancer development. The enzyme UDP-N-acetyl-D-galactosamine:polypeptide N-acetylgalactosaminyl transferase-6, which uses N-Acetyl-D-galactosamine, has been upregulated in several types of cancer. This indicates potential applications in cancer biomarker development and as a target for novel anticancer therapies (Banford & Timson, 2016).
3. Genetic and Molecular Biology Research
N-Acetyl-D-galactosamine 6-sulfate is part of the galactose/N-acetylgalactosamine/N-acetylglucosamine 6-O-sulfotransferase gene family. These enzymes play vital roles in diverse biological processes like cartilage structure and lymphocyte homing. Understanding the genomic organization and chromosomal localization of these genes provides insight into their functional roles and potential applications in genetic research (Hemmerich et al., 2001).
4. Biochemical and Biomedical Research
In biochemical research, N-Acetyl-D-galactosamine 6-sulfate is a key substrate in the synthesis of complex glycoproteins and polysaccharides. Studies on the synthesis and modification of this compound contribute to our understanding of biochemical pathways and have implications in biomedical applications, such as drug delivery systems and the development of therapeutic agents (Santoyo-González et al., 2018).
5. Implications in Pharmaceutical and Nutraceutical Development
Research on N-Acetyl-D-galactosamine 6-sulfate and related compounds has significant implications in the pharmaceutical and nutraceutical industries. This includes the development of drugs for osteoarthritis and osteoarthrosis, as well as the assessment of pharmaceutical preparations for quality and efficacy (Santos et al., 2017).
Safety And Hazards
Direcciones Futuras
The introduction of N-acetylgalactosamine aided targeting technology has advanced the field profoundly and by now a dozen of N-acetylgalactosamine therapeutics for these indications have been approved for clinical use or have progressed to clinical trial stage 2 to 3 testing . This technology, in combination with major advances in oligonucleotide stability allows safe and durable intervention in targets that were previously deemed undruggable .
Propiedades
IUPAC Name |
[(2R,3R,4R,5R,6R)-5-acetamido-3,4,6-trihydroxyoxan-2-yl]methyl hydrogen sulfate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO9S/c1-3(10)9-5-7(12)6(11)4(18-8(5)13)2-17-19(14,15)16/h4-8,11-13H,2H2,1H3,(H,9,10)(H,14,15,16)/t4-,5-,6+,7-,8-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WJFVEEAIYIOATH-JAJWTYFOSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1O)COS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O)COS(=O)(=O)O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO9S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00331482 | |
| Record name | N-Acetyl-D-galactosamine 6-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-Acetyl-D-galactosamine 6-sulfate | |
CAS RN |
157296-99-6 | |
| Record name | N-acetyl-beta-D-galactosamine 6-sulfate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB02186 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | N-Acetyl-D-galactosamine 6-sulfate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00331482 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



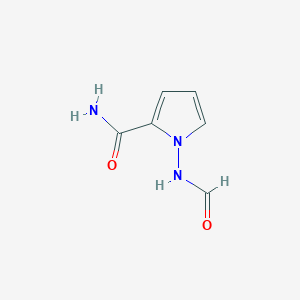
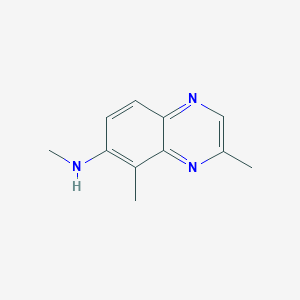
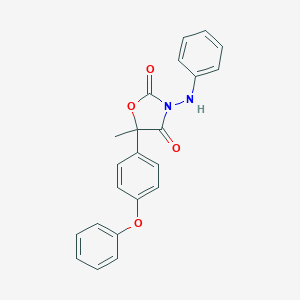
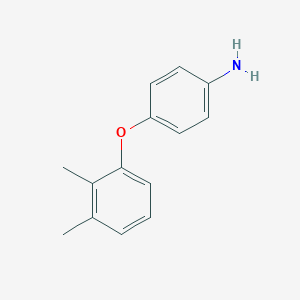
![8-Chloro-3-(trifluoromethyl)-[1,2,4]triazolo[4,3-a]pyrazine](/img/structure/B114324.png)
